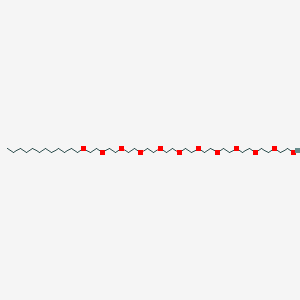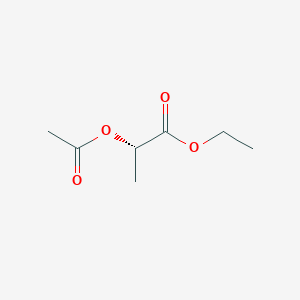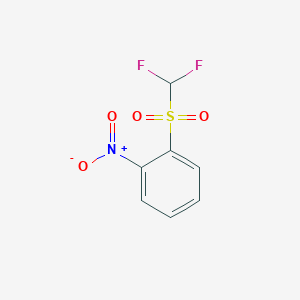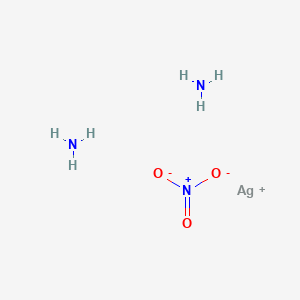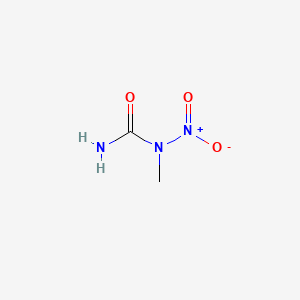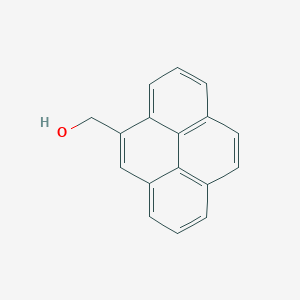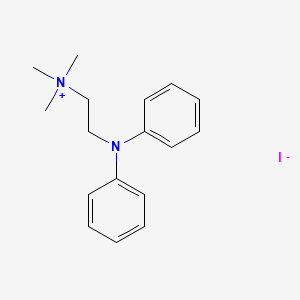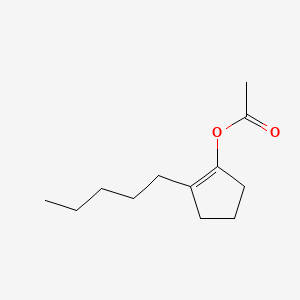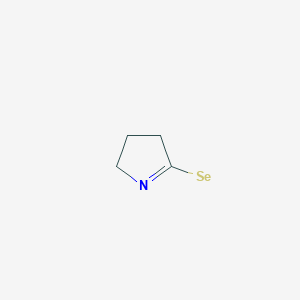
Pyrrolidine-2-selone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-2-selone is an organoselenium compound that features a five-membered ring structure with selenium replacing one of the carbon atoms in the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolidine-2-selone can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with selenium dioxide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to facilitate the incorporation of selenium into the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as the purification of starting materials, precise control of reaction conditions, and efficient separation of the product from by-products.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine-2-selone undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert this compound back to pyrrolidine by removing the selenium atom.
Substitution: The selenium atom can be substituted with other heteroatoms or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrrolidine-2-selone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studies have explored its potential as an antioxidant due to the unique redox properties of selenium.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drugs with anticancer or antimicrobial properties.
Industry: this compound is used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which pyrrolidine-2-selone exerts its effects is primarily related to the redox activity of the selenium atom. Selenium can undergo oxidation and reduction cycles, which can influence various biochemical pathways. In medicinal applications, this compound may interact with cellular thiols and other redox-active molecules, modulating oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered ring structure with nitrogen, commonly used in organic synthesis.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with applications in medicinal chemistry.
Pyrrolidine-2,5-dione: Another derivative with a diketone structure, used in drug discovery.
Uniqueness
Pyrrolidine-2-selone is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not found in its nitrogen or oxygen analogs. This makes it a valuable compound for exploring new chemical reactivities and therapeutic potentials.
Properties
CAS No. |
23164-74-1 |
|---|---|
Molecular Formula |
C4H6NSe |
Molecular Weight |
147.07 g/mol |
InChI |
InChI=1S/C4H6NSe/c6-4-2-1-3-5-4/h1-3H2 |
InChI Key |
FLQLRJASRVUWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)
